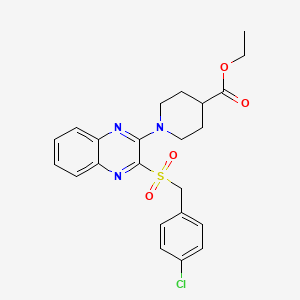

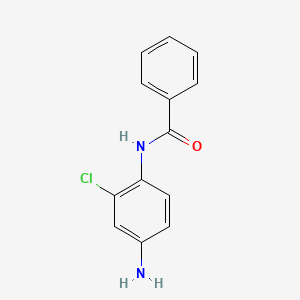

N-(4-amino-2-chlorophenyl)benzamide

説明

“N-(4-amino-2-chlorophenyl)benzamide” is a chemical compound with the empirical formula C13H12Cl2N2O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

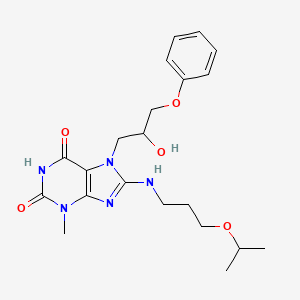

Molecular Structure Analysis

The molecular structure of “N-(4-amino-2-chlorophenyl)benzamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl . This indicates that the compound contains a benzamide group attached to a 2-chlorophenyl group via a nitrogen atom .

科学的研究の応用

Anticonvulsant Activities

Synthesis and Evaluation as Anticonvulsants : Derivatives of N-(4-amino-2-chlorophenyl)benzamide have been synthesized and evaluated for anticonvulsant activities. These compounds, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, were found superior to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).

Anticonvulsant Screening : Other benzamide derivatives, such as N-(2,6-diisopropylphenyl) benzamides, were screened for anticonvulsant activity and showed partial protection against chemically induced seizures (Afolabi et al., 2012).

Pharmacokinetic Studies

- Liquid Chromatographic Determination : A method for the liquid chromatographic determination of serum and urine concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolite was developed for pharmacokinetic studies (Dockens et al., 1987).

Spectroscopic Studies

- Vibrational and Electronic Spectra Analysis : The vibrational, electronic, and nonlinear optical properties of certain N-aryl ring substituted benzamide compounds have been investigated by UV-vis, FT-IR, and FT-Raman spectroscopic measurements (Rao et al., 2015).

Molecular Structure Analysis

- Conformational Analysis : Studies on N-(2,4-Dichlorophenyl)benzamide, a related compound, revealed insights into its molecular structure and intermolecular hydrogen bonding patterns (Gowda et al., 2008).

Anticancer Potential

- Synthesis of Indapamide Derivatives : Indapamide derivatives of N-(4-amino-2-chlorophenyl)benzamide were synthesized and showed proapoptotic activity in melanoma cell lines, suggesting potential anticancer properties (Yılmaz et al., 2015).

Anticonvulsant Activity Comparison

- Comparison with Other Drugs : The anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide were compared with other antiepileptic drugs, indicating its potent anticonvulsant effect in maximal electroshock seizure models (Clark Cr, 1988).

Green Synthesis Approaches

- Efficient Green Synthesis : A highly efficient green synthesis method was developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcasing an environmentally friendly approach to synthesizing these compounds (Sabbaghan & Hossaini, 2012).

将来の方向性

There is ongoing research into compounds similar to “N-(4-amino-2-chlorophenyl)benzamide”, suggesting potential future directions for this compound . For instance, studies have been conducted on the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, which has shown promising antibacterial activity .

特性

IUPAC Name |

N-(4-amino-2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)benzamide | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)

![6-bromo-4-phenyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]quinazolin-2-amine](/img/structure/B2822358.png)

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)

![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)

![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)